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SARS-CoV MPro-IN-1 -

SARS-CoV MPro-IN-1

Catalog Number: EVT-3162893
CAS Number:
Molecular Formula: C25H25FN4O4
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-fluoro-Nalpha-(1H-indol-2-ylcarbonyl)-N-{(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-phenylalaninamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 1H-indole-2-carboxylic acid with the primary amino group of 3-fluoro-N-{(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-phenylalaninamide. It is an inhibitor of SARS coronavirus main proteinase and inhibits SARS-CoV-2 replication in cell culture (EC50 = 0.72 muM). It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a secondary carboxamide, a member of pyrrolidin-2-ones, an oligopeptide, an indolecarboxamide, an aldehyde and a member of monofluorobenzenes.
Source and Classification

SARS-CoV MPro-IN-1 is classified as a covalent inhibitor that specifically targets the active site of the main protease. The compound has been identified through high-throughput screening methods and structure-based drug design approaches. Its design is influenced by the need to inhibit the enzymatic activity of MPro, which plays a pivotal role in the viral replication process.

Synthesis Analysis

The synthesis of SARS-CoV MPro-IN-1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further chemical reactions.
  2. Covalent Bond Formation: The compound is synthesized using methods that allow for the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of MPro. This often involves the use of electrophilic warheads such as α-ketoamides or Michael acceptors.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.
  4. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

SARS-CoV MPro-IN-1 has a well-defined molecular structure characterized by:

  • Active Site Interaction: The compound features an electrophilic warhead that reacts with Cys145 in MPro, forming a covalent bond that inhibits its activity.
  • Key Functional Groups: The structure includes functional groups that enhance binding affinity and specificity towards the protease, such as aromatic rings and polar substituents.
  • Conformational Flexibility: The molecule may exhibit some conformational flexibility, allowing it to adapt to the binding site of MPro effectively.
Chemical Reactions Analysis

The primary chemical reaction involving SARS-CoV MPro-IN-1 is its covalent modification of the active site cysteine residue. This reaction can be summarized as follows:

MPro+SARS CoV MPro IN 1MPro IN 1 complex\text{MPro}+\text{SARS CoV MPro IN 1}\rightarrow \text{MPro IN 1 complex}

This reaction leads to irreversible inhibition of the protease, preventing it from cleaving polyproteins essential for viral replication. Kinetic studies often reveal that this inhibition follows a time-dependent manner, characteristic of covalent inhibitors.

Mechanism of Action

The mechanism by which SARS-CoV MPro-IN-1 exerts its inhibitory effects involves:

  1. Binding to Active Site: The compound selectively binds to the active site of MPro, specifically targeting Cys145.
  2. Formation of a Covalent Bond: Upon binding, an irreversible covalent bond forms between the compound and Cys145, effectively blocking substrate access.
  3. Disruption of Proteolytic Activity: This inhibition prevents MPro from processing viral polyproteins, thereby disrupting viral replication and transcription.

Kinetic parameters such as inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values are crucial for understanding its potency.

Physical and Chemical Properties Analysis

SARS-CoV MPro-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300–500 Da, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in aqueous solutions.
  • Stability: Stability can be influenced by pH and temperature; optimal conditions are usually specified in experimental protocols.
  • Log P Value: Indicates lipophilicity which affects bioavailability; values are often optimized during compound development.
Applications

The primary applications of SARS-CoV MPro-IN-1 include:

  1. Antiviral Drug Development: As a lead compound for developing antiviral agents against coronaviruses, particularly during outbreaks like COVID-19.
  2. Biochemical Research: Used in studies investigating proteolytic processes within coronaviruses and understanding viral life cycles.
  3. Structure-Based Drug Design: Serves as a template for designing new inhibitors with improved efficacy and selectivity against viral proteases.
Introduction to SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

Role of Mpro in Viral Replication and Transcription

The SARS-CoV-2 main protease (Mpro, also termed 3-chymotrypsin-like protease/3CLpro) is a cysteine hydrolase essential for viral propagation. Upon host cell entry, the virus translates two large polyproteins (pp1a and pp1ab) from its +ssRNA genome. Mpro cleaves these polyproteins at 11 conserved recognition sites to release non-structural proteins (nsps 4-16), including critical components like RNA-dependent RNA polymerase (nsp12) and helicase (nsp13) [1] [6]. This proteolytic processing enables assembly of the viral replication-transcription complex (RTC), facilitating RNA synthesis and subgenomic RNA production [2] [6]. Kinetic studies using FRET-based systems reveal Mpro exhibits differential catalytic efficiency (kcat/KM) across cleavage sites, suggesting a regulated processing sequence critical for viral maturation [2].

Structurally, Mpro is a homodimer where each protomer (33.8 kDa) comprises three domains:

  • Domain I (residues 8–101) and Domain II (residues 102–184): Form a chymotrypsin-like β-barrel structure housing the catalytic dyad (Cys145-His41)
  • Domain III (residues 201–303): Mediates dimerization via α-helical clusters [6] [7]The substrate-binding cleft between Domains I and II contains four specificity pockets (S1', S1, S2, S4). Mpro recognizes sequences with a stringent P1 glutamine requirement (Leu-Gln↓(Ser/Ala/Gly)), a feature rare in human proteases [6] [7].

Table 1: Key Functional Domains of SARS-CoV-2 Mpro

DomainResiduesStructureFunction
I8–101Antiparallel β-barrelCatalytic cleft formation
II102–184Antiparallel β-barrelSubstrate binding (S1/S2 sites)
III201–303α-Helical clustersDimerization & enzyme activation

Conservation of Mpro Across Coronaviruses and Implications for Broad-Spectrum Therapeutics

Mpro exhibits >96% sequence identity between SARS-CoV-2 and SARS-CoV-1, with 100% conservation in the catalytic domain [1] [3]. This high conservation extends to other β-coronaviruses like MERS-CoV and HCoV-OC43, contrasting with the mutation-prone spike protein [3] [9]. The structural rigidity of Mpro's active site—particularly the S1 pocket that mandates P1 Gln binding—provides a genetic barrier to resistance, as mutations often impair enzymatic fitness [8] [9]. Consequently, Mpro inhibitors developed against earlier coronaviruses demonstrate cross-reactivity:

  • Inhibitors like N3 and GC376 designed for SARS-CoV-1 Mpro show efficacy against SARS-CoV-2 [7]
  • The clinical inhibitor nirmatrelvir (PF-07321332) evolved from SARS-CoV-1 Mpro inhibitors [5]

This conservation enables broad-spectrum antiviral strategies. Compounds targeting Mpro’s structurally invariant regions could treat COVID-19 and preempt future coronavirus outbreaks [1] [8].

Rationale for Targeting Mpro in Antiviral Drug Development

Three key properties make Mpro an optimal antiviral target:

  • Essentiality: Genetic knockout or pharmacological inhibition of Mpro halts polyprotein processing, abolishing viral replication [1] [6].
  • Specificity: The unique P1 Gln requirement and substrate-binding cleft lack close human homologs, minimizing off-target effects [6] [9].
  • Druggability: Mpro possesses well-defined pockets amenable to small-molecule binding, as validated by covalent (e.g., nirmatrelvir) and non-covalent inhibitors [5] [7].

Clinical success of nirmatrelvir (Paxlovid™) underscores Mpro’s therapeutic validity, driving development of next-generation inhibitors like SARS-CoV MPro-IN-1 [5] [9].

Properties

Product Name

SARS-CoV MPro-IN-1

IUPAC Name

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C25H25FN4O4

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1

InChI Key

HCRBVFBQANEDDM-CUWPLCDZSA-N

SMILES

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3

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